1-(6-Chloropyridin-2-yl)-4-methanesulfonylpiperazine

Description

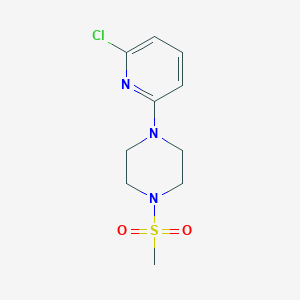

1-(6-Chloropyridin-2-yl)-4-methanesulfonylpiperazine is a heterocyclic compound featuring a piperazine core substituted with a methanesulfonyl group at the 4-position and a 6-chloropyridin-2-yl moiety at the 1-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity. Its structure combines electron-withdrawing (methanesulfonyl) and electron-donating (piperazine) groups, enabling diverse chemical modifications .

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2S/c1-17(15,16)14-7-5-13(6-8-14)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAJYNXJIBUEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Chloropyridin-2-yl)-4-methanesulfonylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloropyridine and piperazine.

Reaction Conditions: The chloropyridine is reacted with piperazine under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Methylsulfonylation: The resulting intermediate is then subjected to methylsulfonylation using reagents like methylsulfonyl chloride in the presence of a base to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Chloropyridin-2-yl)-4-methanesulfonylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloropyridin-2-yl)-4-methanesulfonylpiperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(6-Chloropyridin-2-yl)-4-methanesulfonylpiperazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloropyridine-Piperazine Backbones

The following table summarizes key structural and functional differences between 1-(6-Chloropyridin-2-yl)-4-methanesulfonylpiperazine and related compounds:

Key Structural and Functional Contrasts

Substituent Position and Electronic Effects

- Chloropyridine Position : The 6-chloropyridin-2-yl group in the target compound differs from analogues like BCTC (3-chloropyridin-2-yl) and 1-(6-chloro-pyridine-3-sulfonyl)-4-methylpiperazine. Positional isomerism significantly impacts electronic distribution and binding affinity, as seen in BCTC’s VR1 antagonism .

- Piperazine Substitutions: Methanesulfonyl groups (electron-withdrawing) contrast with methyl or aryl groups (electron-donating).

Biological Activity

1-(6-Chloropyridin-2-yl)-4-methanesulfonylpiperazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H15ClN2O2S

- Molecular Weight : 288.78 g/mol

The compound features a piperazine ring substituted with a chloropyridine and a methanesulfonyl group, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes.

Target Interactions

- G Protein-Coupled Receptors (GPCRs) : This compound acts as an agonist for specific GPCRs, which are critical in regulating numerous physiological processes. Its role in modulating GPCR activity suggests potential applications in treating metabolic disorders such as obesity and diabetes .

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways, indicating its potential for anti-inflammatory applications .

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, potentially useful in inflammatory diseases. |

| Antithrombotic | Demonstrated clot lysis activity and prolonged clotting time in vivo studies. |

| Metabolic Regulation | Agonistic action on GPCRs involved in metabolic processes. |

Case Studies

- Anti-inflammatory Effects : In vitro studies have shown that this compound significantly reduces the secretion of IL-17A, a key player in chronic inflammation . This suggests its potential application in treating conditions like psoriasis and rheumatoid arthritis.

- Antithrombotic Activity : In vivo experiments demonstrated that this compound enhances clotting time significantly compared to control treatments, indicating its potential as an anticoagulant agent .

- Metabolic Disorders : Research indicates that the compound's interaction with GPCRs can lead to improved insulin sensitivity and glucose metabolism, presenting it as a candidate for diabetes treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its small molecular size and lipophilicity. It is expected to be orally active, allowing for convenient administration in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.